4-(2,5-Difluoro-phenoxy)butanenitrile
Description
4-(2,5-Difluoro-phenoxy)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a 2,5-difluorophenoxy group. Its molecular formula is C₁₀H₉F₂NO, with a molar mass of 197.18 g/mol. The compound’s structure combines a polar nitrile group with a fluorinated aromatic ether, influencing its physicochemical properties such as solubility, stability, and reactivity. Notably, this compound is listed as a discontinued product by CymitQuimica, indicating possible challenges in synthesis or commercial viability .
Properties
IUPAC Name |
4-(2,5-difluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYWWZPVITUKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,5-difluorophenol with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where 2,5-difluorophenol is reacted with butanenitrile in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Difluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile or phenoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.
Substitution: Strong bases or nucleophiles are used, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: 4-(2,5-Difluoro-phenoxy)butanoic acid or 4-(2,5-Difluoro-phenoxy)butanone.
Reduction: 4-(2,5-Difluoro-phenoxy)butanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Difluoro-phenoxy)butanenitrile finds applications in several fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It may be utilized in the design of drugs targeting specific diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-(2,5-Difluoro-phenoxy)butanenitrile exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 4-(2,5-Difluoro-phenoxy)butanenitrile with its analogs:
Key Observations:
- Substituent Effects: The 2,5-difluoro and 2,6-difluoro isomers share identical molecular formulas but differ in fluorine substitution patterns. The 2,6-isomer’s symmetrical fluorine arrangement may enhance stability or alter intermolecular interactions compared to the 2,5-isomer . Methylthio substitution (C₅H₇NS) reduces molecular complexity and molar mass, favoring applications in volatile plant metabolites .
- Stability and Synthesis: The discontinued status of this compound contrasts with the availability of its 2,6-isomer, suggesting synthesis challenges specific to fluorine positioning or purification . Fluorinated diamines (e.g., ) require stringent reaction conditions (SnCl₂·2H₂O, reflux), hinting at similar complexities in synthesizing fluorinated nitriles .
Functional and Application Differences
- These compounds exhibit higher structural complexity and pharmacological targeting compared to simpler phenoxy derivatives .
- Agrochemical and Biochemical Roles: Nitriles like 4-(methylthio)butanenitrile are implicated in plant defense mechanisms, acting as glucosinolate hydrolysis products in Brassica oleracea. Their volatility and reactivity contrast with the aromatic ether-based this compound, which may exhibit slower degradation and niche bioactivity .
Research Findings and Implications
Fluorine Positioning Matters : The 2,6-difluoro isomer’s commercial availability versus the discontinued 2,5-isomer underscores the impact of substituent geometry on compound viability .
Bromine Enhances Reactivity but Limits Utility : Brominated analogs, though reactive, face discontinuation, possibly due to toxicity or synthesis costs .
Nitrile Flexibility : The nitrile group’s versatility enables diverse applications, from plant metabolites (simple nitriles) to drug candidates (complex derivatives) .
Biological Activity
4-(2,5-Difluoro-phenoxy)butanenitrile is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
This compound features a difluorophenoxy group attached to a butanenitrile moiety. The presence of fluorine atoms enhances the compound's electronic properties, potentially influencing its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenoxy group can modulate enzyme activity or receptor binding, leading to various pharmacological effects. For instance, it may act as an inhibitor or agonist depending on the target.
Biological Activity Studies
Research has highlighted several key areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promising results in modulating enzyme pathways involved in metabolic processes.
- Cytotoxicity : In vitro assays indicate that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Enzyme Inhibition | Modulates key metabolic enzymes | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted by BenchChem evaluated the antimicrobial potential of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth.
- Cytotoxicity in Cancer Research : A recent investigation explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Table 2: Case Study Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
